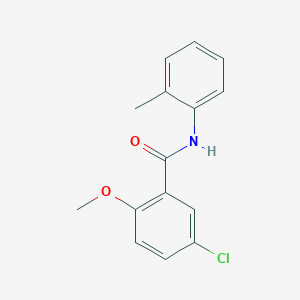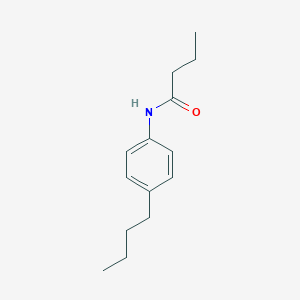
N-(4-butylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)butanamide, also known as phenylpiracetam, is a nootropic compound that belongs to the racetam family. It was first synthesized in Russia in the 1980s and is known for its cognitive-enhancing effects. Phenylpiracetam has been shown to improve memory, learning, and focus, making it a popular choice among students and professionals.
Wirkmechanismus
The exact mechanism of action of N-(4-butylphenyl)butanamidetam is not fully understood. However, it is believed to work by enhancing the activity of acetylcholine, a neurotransmitter that is involved in memory and learning. Phenylpiracetam also increases the density of dopamine receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects. It also increases the levels of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. In addition, N-(4-butylphenyl)butanamidetam has been found to have antioxidant properties, which may protect the brain from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-butylphenyl)butanamidetam in lab experiments is its ability to improve cognitive function in animal models. This can be useful in studying the effects of cognitive impairment and potential treatments for cognitive disorders. However, one limitation of using N-(4-butylphenyl)butanamidetam is its relatively short half-life, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-butylphenyl)butanamidetam. One area of interest is its potential use in treating cognitive impairment caused by neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in high-stress or high-performance situations. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)butanamidetam and its long-term effects.
Synthesemethoden
The synthesis of N-(4-butylphenyl)butanamidetam involves the reaction of 4-butylphenol with bromobutane to produce 4-butylphenylbutanol. This intermediate is then reacted with acetic anhydride to yield N-(4-butylphenyl)butanamidetam. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
Phenylpiracetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory and learning in animal models and humans. In addition, N-(4-butylphenyl)butanamidetam has been found to be effective in treating cognitive impairment caused by stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-(4-butylphenyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-7-12-8-10-13(11-9-12)15-14(16)6-4-2/h8-11H,3-7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
KJKBZNIYJCSOLJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



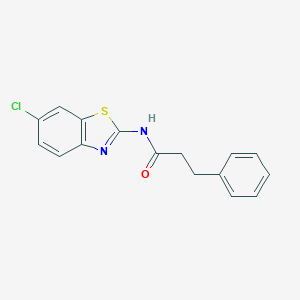
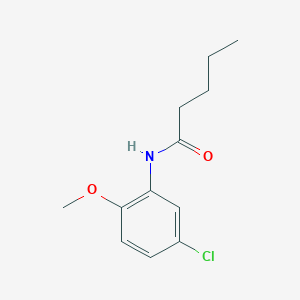

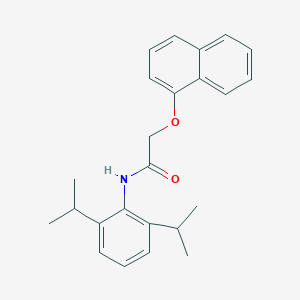
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)


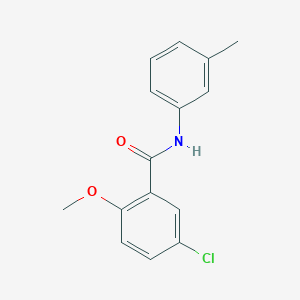


![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)
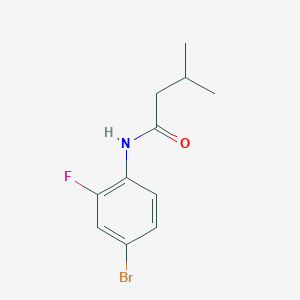
![N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)
